molecular formula C25H23BrN2O3S B12170300 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B12170300
M. Wt: 511.4 g/mol
InChI Key: LDLXSQIUTDJOKC-UHFFFAOYSA-N
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Description

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a bromophenyl group, a hydroxy group, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors. The bromophenyl group is then introduced via electrophilic substitution reactions. The final steps involve the attachment of the hydroxy group and the piperidine moiety through nucleophilic substitution and Mannich reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiazole derivatives .

Scientific Research Applications

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring and bromophenyl group are believed to play key roles in its biological activities, potentially interacting with enzymes and receptors involved in cellular processes. The hydroxy group and piperidine moiety may also contribute to its overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one apart is its unique combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H23BrN2O3S

Molecular Weight

511.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C25H23BrN2O3S/c1-15-4-2-3-11-28(15)13-20-22(29)10-7-17-12-19(25(30)31-23(17)20)24-27-21(14-32-24)16-5-8-18(26)9-6-16/h5-10,12,14-15,29H,2-4,11,13H2,1H3

InChI Key

LDLXSQIUTDJOKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC(=CS4)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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